Nicotinate can be found in various foods, with significant amounts present in animal products and certain plants. The body can also synthesize nicotinate from the amino acid tryptophan, though this process is not highly efficient.
Nicotinate belongs to the class of compounds known as carboxylic acids, specifically pyridinecarboxylic acids. It is characterized by a pyridine ring with a carboxyl group attached to it.
The synthesis of nicotinate can be achieved through several methods, including:
The choice of synthesis method often depends on factors such as cost, environmental impact, and desired purity of the final product. For instance, catalytic methods tend to be more environmentally friendly but may require more complex setups compared to traditional esterification techniques.
Nicotinate participates in various chemical reactions due to its functional groups:
The reactions involving nicotinate often require specific conditions such as temperature control and pH adjustments to achieve optimal yields and selectivity.
Nicotinate functions primarily through its conversion into nicotinamide adenine dinucleotide (NAD). This transformation is crucial for numerous biochemical processes including:
The conversion efficiency of nicotinate into NAD varies based on dietary intake and metabolic health but is generally considered efficient under normal physiological conditions.
Studies indicate that nicotinate's solubility in water enhances its bioavailability, making it an effective supplement for addressing deficiencies.
Nicotinate has several applications in both clinical and research settings:
The Preiss-Handler pathway represents a fundamental NAD+ biosynthetic route in mammals that converts dietary nicotinic acid (NA) into NAD+ through three enzymatic steps. First described in 1958 by Preiss and Handler, this pathway initiates with nicotinic acid phosphoribosyltransferase (NAPRT) catalyzing the condensation of nicotinate with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form nicotinic acid mononucleotide (NaMN). This reaction requires magnesium ions and exhibits absolute specificity for nicotinate as substrate [1] [4]. The resultant NaMN is subsequently adenylated by nicotinate mononucleotide adenylyltransferase (NMNAT) to yield nicotinic acid adenine dinucleotide (NaAD). The pathway culminates with NAD+ synthase (NADS) amidating NaAD to NAD+ using glutamine as nitrogen donor and ATP as energy source [4] [9].
NAPRT serves as the gateway enzyme for nicotinate entry into NAD+ metabolism and exhibits distinctive regulatory properties. Unlike other phosphoribosyltransferases, NAPRT is not subject to feedback inhibition by NAD+, NADH, or NaMN, rendering the pathway constitutively active when nicotinate is available [4]. Tissue distribution studies reveal NAPRT is highly expressed in liver, kidney, and small intestine, with moderate expression in brain and skeletal muscle [1] [4]. This tissue-specific expression pattern suggests preferential utilization of nicotinate for NAD+ biosynthesis in certain organs. The enzyme's activity is transcriptionally upregulated by nicotinate availability through a mechanism involving the carboxyl-terminal domain of NAPRT acting as a transcription factor [4]. During aging, diminished NAPRT expression contributes to the characteristic decline in cellular NAD+ levels [6].
Table 1: Tissue-Specific Expression of Preiss-Handler Pathway Enzymes
Tissue | NAPRT Activity | NMNAT Isoforms | NADS Expression |
---|---|---|---|
Liver | High | NMNAT1, NMNAT3 | High (Type 1) |
Kidney | High | NMNAT1, NMNAT2 | High (Type 1) |
Small Intestine | High | NMNAT2, NMNAT3 | High (Type 1) |
Brain | Moderate | NMNAT1, NMNAT2 | High (Type 2) |
Skeletal Muscle | Moderate | NMNAT3 | Low |
The NMNAT and NADS enzymatic steps exhibit absolute ATP-dependence, consuming two ATP molecules per NAD+ synthesized from nicotinate [4] [9]. NMNAT catalyzes an adenylation reaction where ATP provides the adenosine monophosphate (AMP) moiety for NaAD formation, yielding AMP and pyrophosphate (PPi) as byproducts [4]. Structural analyses reveal NMNAT undergoes conformational changes upon ATP binding that create the catalytic pocket for NaMN binding. Human NMNAT exists as three isoforms with distinct subcellular localizations: NMNAT1 (nuclear), NMNAT2 (cytosolic/Golgi), and NMNAT3 (mitochondrial) [6]. The final amidation step catalyzed by NADS consumes additional ATP, with the enzyme activating the carboxyl group of NaAD through adenylate intermediate formation before nucleophilic attack by glutamine's amide group [9]. This ATP requirement functionally links cellular energy status to NAD+ biosynthesis efficiency.
Fundamental differences exist between bacterial and mammalian nicotinate salvage pathways. While eukaryotes universally employ the Preiss-Handler pathway, prokaryotes utilize distinct quinolinate phosphoribosyltransferase (QAPRTase) for direct conversion of quinolinate to NaMN [5]. Comparative genomics reveals that approximately 63% of human gut microbiota genomes possess complete NAD+ biosynthesis pathways, enabling microbial nicotinate processing [4]. Remarkably, certain bacteria including Pseudomonas and Bacillus species have evolved the tryptophan-to-quinolinic acid pathway previously believed unique to eukaryotes, evidenced by identification of orthologous genes encoding tryptophan dioxygenase, kynureninase, and 3-hydroxyanthranilate oxidase [5]. Bacterial nicotinamidase enzymes (absent in mammals) convert nicotinamide to nicotinate, creating a cross-feeding relationship where gut microbiota generate nicotinate from nicotinamide for host utilization [4].
Filamentous fungi exhibit specialized nicotinate metabolism governed by the Hxn genetic locus. In Aspergillus nidulans, this cluster encodes enzymes enabling nicotinate utilization as nitrogen source, including nicotinate hydroxylase and 6-hydroxynicotinate hydrolase [1] [7]. Expression of the Hxn pathway is tightly regulated by nitrogen availability through the transcriptional activator Nira, which binds promoter elements upstream of structural genes only when activated by pathway intermediates [7]. Physiological studies demonstrate that A. nidulans preferentially utilizes nicotinate under nitrogen-limited conditions, with metabolic flux shifting toward NADP+ production rather than NAD+ when grown on nicotinate-containing media [7]. This nitrogen-responsive regulation contrasts with mammalian systems where nicotinate metabolism primarily serves NAD+ biosynthesis rather than nitrogen assimilation.
The de novo biosynthesis pathway converts tryptophan to nicotinate derivatives through the kynurenine pathway, converging with the Preiss-Handler pathway at NaMN. Tryptophan undergoes oxidative cleavage by tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO) to form N-formylkynurenine, subsequently metabolized to 3-hydroxyanthranilic acid (3-HAA) [1] [2]. The pivotal branch point occurs at α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), which spontaneously cyclizes to quinolinic acid—the immediate precursor to nicotinate derivatives [1] [2]. Quinolinic acid is then transformed into NaMN by quinolinate phosphoribosyltransferase (QPRT), after which it enters the canonical Preiss-Handler pathway [1] [5].
The ACMS branch point represents the critical regulatory node where ACMS decarboxylase (ACMSD) diverts ACMS toward oxidative decarboxylation to α-aminomuconate-ε-semialdehyde, channeling carbon away from NAD+ biosynthesis and into the tricarboxylic acid (TCA) cycle via glutaryl-CoA [2]. ACMSD exhibits tissue-specific expression with highest activity in kidney, explaining why hepatic biosynthesis produces nicotinamide for systemic distribution [2]. Human studies demonstrate an average conversion efficiency of 60 mg tryptophan to 1 mg nicotinamide, though this ratio significantly fluctuates during pregnancy and pathological conditions [2]. Genetic ablation studies confirm the physiological relevance: Qprt-knockout mice develop severe NAD+ deficiency when fed tryptophan as sole NAD+ precursor [2].
Table 2: Regulatory Factors Influencing Tryptophan-Nicotinate Conversion
Regulatory Factor | Effect on Conversion | Mechanism | Biological Context |
---|---|---|---|
ACMSD Activity | Strong suppression | Diverts ACMS from quinolinic acid formation | Kidney-specific regulation |
Pregnancy | Enhancement | Hormonal induction of TDO and QPRT | Late pregnancy |
High-quality protein | Enhancement | Increased tryptophan availability | Nutritional sufficiency |
Renal failure | Suppression | Decreased liver TDO and QPRT activities | Pathological state |
Type-I diabetes | Suppression | Altered tryptophan transport and metabolism | Disease condition |
Pyrazinamide | Enhancement | Inhibition of ACMSD | Pharmacological intervention |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: